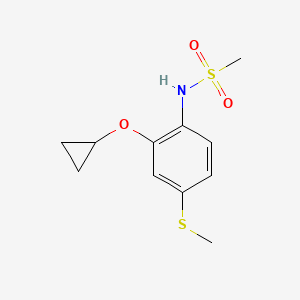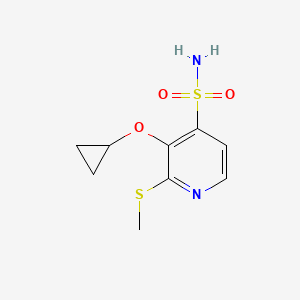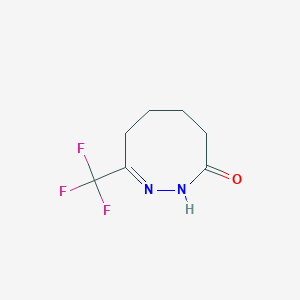
(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
The synthesis of (2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane typically involves the reaction of appropriate phenol derivatives with cyclopropyl and isopropyl halides under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor in the synthesis of drug candidates.
Industry: It can be used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropoxy groups may play a role in modulating the compound’s binding affinity and specificity. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
(2-Cyclopropoxy-4-isopropoxyphenyl)(methyl)sulfane can be compared with similar compounds such as:
(2-Cyclopropoxy-4-methoxyphenyl)(methyl)sulfane: This compound has a methoxy group instead of an isopropoxy group, which may affect its chemical reactivity and biological activity.
(2-Isopropoxy-4-methoxyphenyl)(methyl)sulfane: This compound has both methoxy and isopropoxy groups, which can influence its properties and applications.
(2-Cyclopropoxy-4-ethoxyphenyl)(methyl)sulfane:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-methylsulfanyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18O2S/c1-9(2)14-11-6-7-13(16-3)12(8-11)15-10-4-5-10/h6-10H,4-5H2,1-3H3 |
InChI Key |
JPQHLELYQJVFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



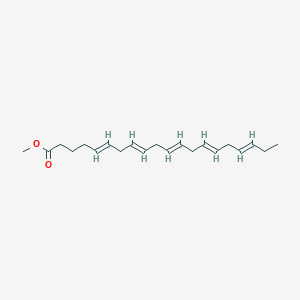
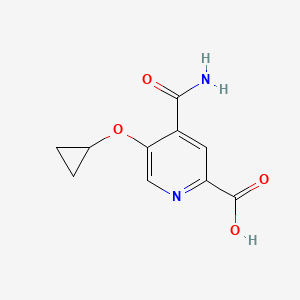
![3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile](/img/structure/B14812076.png)
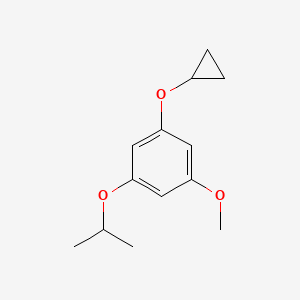
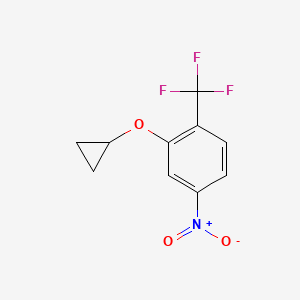
![N-[4-({(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B14812091.png)
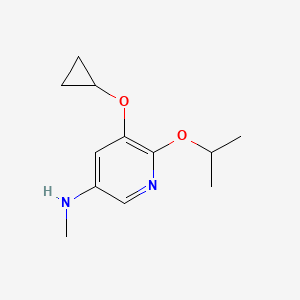
![Butanoic acid, 2-[(4-nitrophenyl)methylene]-3-oxo-, ethyl ester](/img/structure/B14812110.png)
